The synthesis of Velusetrag hydrochloride involves several key steps that typically include the formation of its core structure through various chemical reactions. While specific synthetic pathways are proprietary, the general methodology includes:
Technical parameters such as reaction temperatures, solvent systems, and catalysts are optimized to yield high purity and yield in the final product.
The molecular structure of Velusetrag is characterized by a complex arrangement that includes:
The InChIKey for Velusetrag hydrochloride is HXLOHDZQBKCUCR-WOZUAGRISA-N, and its CAS Registry Number is 866933-46-2 . The three-dimensional conformation plays a crucial role in its interaction with the 5-HT4 receptor, influencing binding affinity and efficacy.
Velusetrag undergoes various chemical reactions during its synthesis and metabolism:
The understanding of these reactions helps in predicting the drug's pharmacokinetics and potential interactions with other medications.
Velusetrag exerts its therapeutic effects primarily through:
Clinical studies have demonstrated significant improvements in gastric emptying rates and bowel movement frequency in patients treated with Velusetrag compared to placebo .
Velusetrag hydrochloride possesses several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and absorption in clinical settings.
Velusetrag has shown promise in several clinical applications:
The development of velusetrag hydrochloride (TD-5108) emerged from a critical need for highly selective serotonergic agonists that overcome the safety limitations of earlier prokinetic agents. First-generation 5-HT4 receptor agonists like cisapride and tegaserod demonstrated efficacy in gastrointestinal (GI) motility disorders but were withdrawn or restricted due to off-target cardiovascular risks. Cisapride inhibited hERG potassium channels (linked to fatal arrhythmias), while tegaserod showed affinity for 5-HT1 and 5-HT2B receptors (associated with ischemic events) [3] [5]. This necessitated agents with optimized receptor specificity to minimize adverse effects while preserving prokinetic efficacy.
Velusetrag was engineered through systematic molecular optimization by Theravance Biopharma using multivalent drug design. This approach focused on enhancing 5-HT4 receptor binding affinity while eliminating interactions with pharmacologically unrelated targets. Key structural features contributing to its selectivity include:
Table 1: Key Milestones in Velusetrag Development
Year | Development Phase | Significance |
---|---|---|
2006 | Phase I Clinical Trials | First human studies demonstrating accelerated colonic transit in healthy volunteers [2] |
2010 | Phase II Dose-Response (Chronic Constipation) | Established efficacy (3.5–3.6 SBM/week increase vs 1.4 for placebo; p<0.0001) [1] |
2016 | FDA Fast Track Designation | Granted for diabetic/idiopathic gastroparesis based on mechanistic promise [2] |
2021 | Phase II Gastroparesis Trial (DIGEST) | Confirmed symptom improvement and gastric emptying acceleration [9] |
Preclinical studies demonstrated velusetrag’s broad prokinetic capabilities across GI regions. In guinea pigs, subcutaneous administration (0.03–3 mg/kg) dose-dependently increased colonic transit and reduced carmine red dye excretion time [4]. In dogs, oral doses (10–30 μg/kg) enhanced antral, duodenal, and jejunal contractility, confirming multi-compartment efficacy [3]. These findings positioned velusetrag as a candidate for both upper (gastroparesis) and lower (chronic constipation) GI motility disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7